Product packaging for 5-Bromoorotic acid(Cat. No.:CAS No. 15018-62-9)

5-Bromoorotic acid

Cat. No.: B080512
CAS No.: 15018-62-9
M. Wt: 234.99 g/mol
InChI Key: YQYHIPBLZSIHDI-UHFFFAOYSA-N
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Description

5-Bromoorotic acid is a strategically brominated pyrimidine derivative that serves as a versatile key intermediate in organic synthesis and medicinal chemistry research. This compound is particularly valuable for nucleophilic aromatic substitution reactions, where the bromine atom at the 5-position can be readily displaced by various nucleophiles, including aromatic amines, to produce a diverse array of 5-substituted orotic acid derivatives . This reactivity provides researchers with a powerful tool for constructing complex molecular architectures for structure-activity relationship studies. In synthetic chemistry, this compound is a recognized intermediate in the multi-step synthesis of orotic acid and other complex pyrimidines . It can be synthesized from maleic acid ureide (maleuride) via a bromination reaction . Its utility extends to the preparation of 5,6-disubstituted pyrimidines, which are structures of significant interest due to their extensive biological activities . The bromine atom facilitates further functionalization, making this compound a crucial building block for developing novel compounds in biochemical and pharmaceutical research. The compound's stability and reactivity are influenced by its molecular conformation. Studies on 5-substituted orotic acids, including spectroscopic analysis and linear free energy relationships, suggest that such derivatives generally exist in a planar conformation, with the syn conformation of the carboxylic acid group being the most stable, which can impact its reactivity and physical properties . This compound is offered For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrN2O4 B080512 5-Bromoorotic acid CAS No. 15018-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3BrN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h(H,10,11)(H2,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYHIPBLZSIHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164487
Record name Orotic acid, 5-bromo-
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Molecular Weight

234.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15018-62-9
Record name 5-Bromo-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orotic acid, 5-bromo-
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Record name 5-Bromoorotic acid
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Record name 5-Bromoorotic acid
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Record name Orotic acid, 5-bromo-
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Synthetic Methodologies for 5 Bromoorotic Acid and Its Derivatives

Established Synthetic Routes for 5-Bromoorotic Acid via Direct Bromination of Orotic Acid

The synthesis of this compound is most commonly achieved through the direct bromination of orotic acid. This electrophilic substitution reaction targets the C-5 position of the pyrimidine (B1678525) ring, which is activated towards bromination.

Overview of Brominating Agents and Reaction Conditions

A variety of brominating agents and reaction conditions have been explored to effect the synthesis of this compound. The choice of reagent and conditions can influence the reaction's efficiency and the purity of the resulting product.

Commonly employed brominating agents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). google.com Reactions involving elemental bromine are often carried out in aqueous solutions or other polar solvents. For instance, the reaction of an alkali metal salt of orotic acid with bromine in water has been reported. google.com The reaction temperature is a critical parameter, with a preferred range typically between 0°C and 100°C to balance reaction rate and minimize side reactions or product degradation. google.com

Alternative methods utilize systems that generate bromine in situ. One such method involves the reaction of sodium bromide with hydrogen peroxide. google.comlookchem.com This approach can offer a more controlled and moderate reaction, potentially improving yield and product quality by avoiding high local concentrations of bromine. google.com Another patented method describes the use of sodium bromide and chlorine gas to generate the brominating species. google.com

The reaction medium and pH also play a significant role. Some procedures involve the use of an alkali metal hydroxide (B78521) in water, followed by acidification with a mineral acid to precipitate the this compound product. google.comgoogle.com The use of a lead(II) bromide/lead dioxide system at an acidic pH (pH 3) has also been shown to facilitate the formation of this compound. pitt.edu

Methodological Advancements in Preparation Yield and Purity

Efforts to improve the synthesis of this compound have focused on increasing reaction yield and enhancing product purity. Methodological advancements often involve the optimization of reaction conditions and the implementation of effective purification techniques. rochester.eduazom.com

The use of in situ generated bromine, for example from sodium bromide and hydrogen peroxide, is reported to lead to a more uniform and moderate reaction, which can result in improved yield and product quality. google.com This method also reduces the risks associated with handling elemental bromine. google.com One patent highlights that this process can increase the yield of orotic acid (in a related synthesis) and reduce the complexity of the production process. google.com

Post-reaction workup and purification are crucial for obtaining high-purity this compound. rochester.edudeskera.com Standard procedures include filtration of the precipitated product after acidification, followed by washing with water to remove residual salts and impurities. lookchem.com Recrystallization from a suitable solvent, such as ethanol, can be employed to achieve higher purity, yielding crystalline products. google.com The purity of the final product is often assessed by techniques like titration. lookchem.com

Advanced Synthesis of 5-Substituted Orotic Acid Analogs

The this compound scaffold serves as a key intermediate for the synthesis of a diverse range of 5-substituted orotic acid analogs. These derivatives are often explored for their potential biological activities.

Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Position of the Pyrimidine Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been effectively applied to modify the C-5 position of the pyrimidine ring starting from this compound. sigmaaldrich.comrsc.org These reactions offer a versatile route to a wide array of derivatives that would be difficult to access through direct synthesis.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of the aryl or vinyl halide (in this case, this compound or its ester derivative) with an organoboron compound, such as a boronic acid or ester. mdpi.comnih.gov This reaction is catalyzed by a palladium(0) complex and requires a base. It is compatible with a wide range of functional groups, making it highly valuable in medicinal chemistry and materials science. nih.gov

The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is another key palladium-catalyzed reaction used to introduce alkynyl substituents at the C-5 position. sigmaaldrich.comresearchgate.net This method has been utilized to synthesize 5-substituted orotate (B1227488) derivatives by reacting 5-bromoorotate with various terminal alkynes. researchgate.netresearchgate.net

Other palladium-catalyzed reactions, such as the Heck coupling (reaction with an alkene), Buchwald-Hartwig amination (reaction with an amine), and Negishi coupling (reaction with an organozinc reagent), also provide avenues for diverse functionalization at the C-5 position. sigmaaldrich.com The choice of catalyst, ligands, base, and solvent is critical for the success of these coupling reactions and is often tailored to the specific substrates being used. sigmaaldrich.comuwindsor.ca

Strategies for Carboxylic Acid Group Functionalization and Derivatization

The carboxylic acid group at the C-6 position of the orotic acid framework provides another handle for chemical modification, allowing for the synthesis of a variety of derivatives such as esters, amides, and other related compounds. uomustansiriyah.edu.iq

Esterification is a common transformation, often achieved by reacting the carboxylic acid with an alcohol under acidic conditions. This can be important for modifying the solubility and pharmacokinetic properties of the molecule, or to protect the carboxylic acid during subsequent reactions.

Amide bond formation is another key derivatization strategy. This can be accomplished by activating the carboxylic acid, for example, by converting it to an acyl chloride or using coupling reagents, followed by reaction with a primary or secondary amine.

The reactivity of the carboxylic acid group allows for its conversion into a range of other functional groups, significantly expanding the chemical space accessible from the orotic acid scaffold. researchgate.net These transformations can be performed before or after modification at the C-5 position, providing strategic flexibility in the synthesis of complex analogs.

Computational Design of Virtual Libraries for Novel 5-Substituted Orotates

In modern drug discovery, computational methods are increasingly used to design and screen virtual libraries of compounds before their actual synthesis, saving time and resources. acs.orgmit.edu This approach has been applied to the design of novel 5-substituted orotates.

The process often begins with the structure of a biological target. A virtual library of compounds is then generated in silico by computationally attaching a wide range of chemical fragments to the 5-position of the orotate scaffold. For instance, a virtual library of 5-substituted orotate derivatives was created using a collection of commercially available terminal alkynes, which could be synthetically linked via a Sonogashira coupling. researchgate.netresearchgate.net

These virtual compounds are then docked into the active site of the target protein to predict their binding affinity and orientation. nih.gov The docking scores are used to rank the compounds, and those with the most promising predicted interactions are prioritized for synthesis and subsequent biological evaluation. researchgate.net This rational, structure-based design approach allows for the focused exploration of chemical space and increases the probability of identifying potent and selective inhibitors. researchgate.netacs.org This strategy has been successfully used to generate focused libraries of compounds for testing against specific enzyme targets. acs.org

Enzymatic Interactions and Inhibition Profiles of 5 Bromoorotic Acid

Inhibition of Key Enzymes within the De Novo Pyrimidine (B1678525) Biosynthesis Pathwayresearchgate.netslideshare.net

The de novo biosynthesis of pyrimidines is a fundamental metabolic pathway essential for the production of precursors required for DNA and RNA synthesis. slideshare.netcore.ac.uk This pathway involves a series of enzymatic reactions that convert simple molecules into pyrimidine nucleotides. slideshare.net Key enzymes in this pathway, such as Dihydroorotate (B8406146) Dehydrogenase (DHODH) and Orotate (B1227488) Phosphoribosyltransferase (OPRT), are critical for cell growth and proliferation, making them attractive targets for therapeutic intervention, particularly in cancer and infectious diseases. researchgate.netnih.govcreative-enzymes.com 5-Bromoorotic acid has been investigated for its inhibitory effects on these crucial enzymes.

Dihydroorotate Dehydrogenase (DHODH) Inhibition by 5-Bromoorotic Acidresearchgate.netplos.org

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate. researchgate.netmdpi.comnih.gov This enzyme is crucial for the synthesis of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides. nih.govmdpi.com Inhibition of DHODH can lead to pyrimidine starvation, which can induce cell cycle arrest, and apoptosis, particularly in rapidly proliferating cells like cancer cells that are heavily reliant on this pathway. mdpi.com

Research into the inhibitory effects of orotate derivatives on human DHODH (HsDHODH) has provided insights into the structural requirements for potent and selective inhibition. While some orotate derivatives show inhibitory activity, the selectivity against human DHODH can be a challenge. For instance, certain 5-phenylethyl orotate derivatives with alkylated substitutions have demonstrated increased inhibition of HsDHODH. plos.org This is attributed to interactions with the enzyme's active site. However, achieving high selectivity for parasitic DHODH over the human counterpart is a key goal in drug development to minimize host toxicity. plos.org The structural differences between mammalian and parasitic DHODH enzymes, particularly in the inhibitor-binding site, are exploited to design selective inhibitors. nih.gov

Many pathogenic organisms, including certain parasites, rely exclusively on the de novo pyrimidine biosynthesis pathway for their survival, as they lack the salvage pathways present in humans. researchgate.netnih.gov This dependency makes their DHODH enzymes attractive targets for the development of selective inhibitors.

Trypanosoma cruzi, the parasite that causes Chagas disease, is dependent on de novo pyrimidine biosynthesis for its survival. researchgate.netscielo.br Its DHODH (TcDHODH) is a validated drug target. scielo.brnih.gov Studies have focused on designing potent and selective inhibitors against TcDHODH. Orotate derivatives, including those with substitutions at the 5-position, have been synthesized and evaluated for their inhibitory activity. plos.org

A comprehensive structure-activity relationship (SAR) study of 75 orotate-based compounds revealed that two 5-substituted orotate analogues exhibited significant inhibitory potency against TcDHODH with Kiapp values in the tens of nanomolar range and a selectivity of over 30,000-fold compared to human DHODH. nih.gov The high selectivity is attributed to differences in the active site, specifically the presence of a leucine (B10760876) residue (L71) in TcDHODH, which is replaced by a bulkier phenylalanine (F149) in human DHODH. plos.org This substitution creates steric hindrance for certain inhibitors in the human enzyme, leading to selective inhibition of the parasite's enzyme. plos.org

Table 1: Inhibition of T. cruzi DHODH by Orotate Derivatives

Compound R Group TcDHODH Kiapp (µM) HsDHODH Kiapp (µM) Selectivity Index (SI)
Orotate H 1.1 407 370
2 5-Iodo 0.41 >5000 >12195
3 5-(Phenylethynyl) 0.38 87.8 231
4 5-((1-Naphthyl)ethynyl) 0.22 22.9 104

Data sourced from a study on the open form inducer approach for structure-based drug design. plos.org

Plasmodium falciparum, the parasite responsible for the most severe form of malaria, is also incapable of salvaging pyrimidines and is therefore entirely dependent on the de novo synthesis pathway. nih.gov This makes its DHODH (PfDHODH) a critical target for antimalarial drugs. nih.govsemanticscholar.org While specific data on the direct inhibition of PfDHODH by this compound is not detailed in the provided context, the general strategy of targeting this enzyme with inhibitors has been extensively explored. nih.govrcsb.orgrcsb.org Research has led to the identification of potent and selective PfDHODH inhibitors that show efficacy in animal models of malaria. nih.gov The selectivity of these inhibitors is often attributed to amino acid differences in the drug-binding site between the parasite and human enzymes. nih.gov

Selective Inhibition of Parasitic DHODH Isoforms

Orotidylate Decarboxylase (OMPDC) Inhibition

Orotidylate decarboxylase (OMPDC), also known as orotidine-5'-phosphate decarboxylase, is another crucial enzyme in the pyrimidine biosynthesis pathway. wikipedia.org It catalyzes the final step in the de novo synthesis of uridine monophosphate (UMP) by decarboxylating orotidine (B106555) monophosphate (OMP). wikipedia.orgnih.gov OMPDC is renowned for its extraordinary catalytic efficiency. wikipedia.orgnih.gov

This compound can be converted into its corresponding ribonucleotide, 5-bromo-orotidine 5'-monophosphate. This ribonucleotide then acts as a competitive inhibitor of OMP decarboxylase. umich.edu The inhibition of OMPDC is considered a primary mechanism of action for several orotic acid analogs. umich.edu By blocking this essential step, these compounds disrupt the synthesis of pyrimidine nucleotides necessary for DNA and RNA synthesis. ontosight.aicreative-proteomics.com

The significance of OMPDC as a therapeutic target is highlighted by its essential role in cell proliferation. creative-proteomics.com In organisms like yeast, functional OMP decarboxylase is sensitive to molecules like 5-fluoroorotic acid (5-FOA), a trait that has been utilized as a selection marker in genetic studies. wikipedia.org The development of potent and specific inhibitors for OMPDC is an active area of research for potential anticancer and anti-infective agents. nih.gov

Mechanisms of Multi-Enzyme Pathway Inhibition by this compound

The inhibitory action of this compound extends to a multi-enzyme pathway, primarily by targeting key enzymes in the de novo pyrimidine biosynthesis pathway. umich.educreative-proteomics.com This pathway is a six-step process that synthesizes UMP from simple precursor molecules. creative-proteomics.comwikipedia.org The inhibition of both orotate phosphoribosyltransferase (OPRT) and orotidylate decarboxylase (OMPDC) by this compound and its metabolites leads to a significant disruption of this entire pathway. scispace.comnih.govumich.edu

This multi-target inhibition is a key aspect of its mechanism. By affecting more than one point in the pathway, the likelihood of the cell compensating for the inhibition is reduced. This strategy of targeting multiple enzymes within a single metabolic route is a recognized approach in chemotherapy. nih.gov The ultimate consequence of this pathway inhibition is the depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis, thereby halting cell proliferation. ontosight.aicreative-proteomics.com This makes inhibitors of the pyrimidine biosynthesis pathway, such as this compound, valuable tools in biological research and potential therapeutic agents. ontosight.ainih.gov

Kinetic Studies of Enzyme-Inhibitor Interactions

Determination of Inhibition Constants (Ki) and IC50 Values

The potency of an enzyme inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). sigmaaldrich.com The Ki value represents the dissociation constant of the inhibitor from the enzyme, with a lower Ki indicating a higher binding affinity. sciencesnail.com The IC50 value is the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. sigmaaldrich.comnih.gov While IC50 values are dependent on substrate concentration, Ki is an intrinsic constant for the inhibitor and the enzyme. sigmaaldrich.comsciencesnail.com The relationship between these two values can be described by the Cheng-Prusoff equation, which allows for the calculation of Ki from IC50 if the Michaelis constant (Km) of the substrate and the type of inhibition are known. sigmaaldrich.comyoutube.com

For this compound and its derivatives, kinetic studies have been conducted to determine these values against their target enzymes. For example, in studies on Schistosoma mansoni, significant differences in the apparent Ki values for various inhibitors were observed between the parasite's and the host's (mouse liver) orotate/uracil (B121893) phosphoribosyltransferase, highlighting the potential for selective inhibition. nih.gov The development of novel enzyme assays, such as those using isothermal titration calorimetry (ITC), has facilitated the determination of kinetic parameters like kcat, KM, and Ki for inhibitors of enzymes like OMP decarboxylase. nih.gov

InhibitorEnzymeOrganismKi ValueIC50 Value
5-Azaorotic acidOrotate/uracil phosphoribosyltransferaseS. mansoniLower than hostData Not Available
5-Azaorotic acidOrotate/uracil phosphoribosyltransferaseMouse50-fold higher than parasiteData Not Available
6-Aza-UMPODCaseNot Specified12.4 µMData Not Available
6-Cyano-UMPODCaseNot Specified29 µMData Not Available
6-Amino-UMPODCaseNot Specified840 nMData Not Available

Analysis of Competitive and Non-Competitive Inhibition Modes

Enzyme inhibition can be broadly classified as competitive, non-competitive, or uncompetitive, each with a distinct mechanism and kinetic profile. libretexts.orgmicrobenotes.com

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, directly competing with the substrate. khanacademy.orgwikipedia.org This type of inhibition can be overcome by increasing the substrate concentration. wikipedia.org Kinetically, a competitive inhibitor increases the apparent Km of the enzyme but does not affect the maximum velocity (Vmax). khanacademy.org

Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site, known as an allosteric site. microbenotes.comwikipedia.org This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. khanacademy.orgsavemyexams.com In this mode, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. wikipedia.org Non-competitive inhibition decreases the Vmax but does not change the Km. khanacademy.org

Uncompetitive inhibition is when the inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing the reaction from completing. libretexts.org This type of inhibition reduces both Vmax and Km. khanacademy.org

The ribonucleotide of this compound acts as a competitive inhibitor of OMP decarboxylase. umich.edu It competes with the natural substrate, OMP, for binding to the active site of the enzyme. This competitive mechanism is a common feature of substrate analog inhibitors. umich.edu

Broader Enzymatic Targets Beyond Pyrimidine Metabolism

While the primary targets of this compound are within the pyrimidine biosynthesis pathway, research suggests potential interactions with other enzymes. One such enzyme is dihydroorotate dehydrogenase (DHODH) . haematologica.orgmedchemexpress.comwikipedia.org DHODH catalyzes the fourth step in de novo pyrimidine synthesis, the oxidation of dihydroorotate to orotate. creative-proteomics.comnih.gov It is a mitochondrial enzyme and a target for various therapeutic agents, including those for autoimmune diseases and cancer. haematologica.orgmedchemexpress.comwikipedia.org

Inhibitors of DHODH, such as leflunomide (B1674699) and brequinar, have been shown to have antiproliferative and immunosuppressive effects. creative-proteomics.commdpi.com Given that this compound is an analog of orotic acid, the product of the DHODH-catalyzed reaction, it is plausible that it or its metabolites could exert feedback inhibition on DHODH. byjus.com This would represent an additional level of control over the pyrimidine pathway. However, direct and detailed kinetic studies confirming significant inhibition of DHODH by this compound are not extensively documented in the provided search results. Further investigation is required to fully elucidate the extent and physiological relevance of this compound's effects on DHODH and other potential off-target enzymes.

Metabolic Fates and Biotransformation of 5 Bromoorotic Acid

Incorporation into Nucleic Acids

The structural similarity of 5-Bromoorotic acid to orotic acid, a key precursor in the de novo synthesis of pyrimidine (B1678525) nucleotides, allows it to enter the pyrimidine metabolic pathway. This entry is the first step towards its potential incorporation into the fundamental building blocks of genetic material, DNA and RNA.

Molecular Mechanisms of this compound Integration into DNA and RNA

The integration of this compound into nucleic acids is a multi-step process initiated by its conversion to a nucleotide form. The enzyme orotate (B1227488) phosphoribosyltransferase (OPRTase), a key player in the pyrimidine salvage pathway, recognizes this compound as a substrate. OPRTase catalyzes the conversion of this compound to 5-bromo-orotidine 5'-monophosphate (5-Bromo-OMP). Subsequently, OMP decarboxylase acts on 5-Bromo-OMP to produce 5-bromouridine (B41414) monophosphate (5-Bromo-UMP).

This newly formed 5-Bromo-UMP can then be phosphorylated to form 5-bromouridine diphosphate (B83284) (5-Bromo-UDP) and subsequently 5-bromouridine triphosphate (5-Bromo-UTP). The triphosphate form, 5-Bromo-UTP, can then be utilized by RNA polymerases as a substrate for RNA synthesis, leading to its incorporation into RNA molecules. wikipedia.orgnih.gov

For incorporation into DNA, 5-Bromo-UDP must first be converted to its deoxyribose form, 5-bromo-2'-deoxyuridine (B1667946) diphosphate (5-Bromo-dUDP), by the enzyme ribonucleotide reductase. This is then phosphorylated to 5-bromo-2'-deoxyuridine triphosphate (5-Bromo-dUTP). DNA polymerases can then recognize 5-Bromo-dUTP as an analog of thymidine (B127349) triphosphate (dTTP) and incorporate it into newly synthesized DNA strands opposite adenine (B156593). youtube.comyoutube.com

The table below summarizes the key enzymatic steps involved in the conversion of this compound to its corresponding triphosphates, which are the direct precursors for nucleic acid incorporation.

PrecursorEnzymeProductNucleic Acid Incorporation
This compoundOrotate phosphoribosyltransferase (OPRTase)5-Bromo-orotidine 5'-monophosphate (5-Bromo-OMP)-
5-Bromo-OMPOMP decarboxylase5-Bromouridine monophosphate (5-Bromo-UMP)-
5-Bromo-UMPKinases5-Bromouridine diphosphate (5-Bromo-UDP)-
5-Bromo-UDPKinases5-Bromouridine triphosphate (5-Bromo-UTP)RNA
5-Bromo-UDPRibonucleotide reductase5-Bromo-2'-deoxyuridine diphosphate (5-Bromo-dUDP)-
5-Bromo-dUDPKinases5-Bromo-2'-deoxyuridine triphosphate (5-Bromo-dUTP)DNA

Biological Implications of Aberrant Nucleotide Incorporation

The incorporation of 5-bromouracil (B15302), the base component of the incorporated nucleotide, into DNA can have significant biological consequences. The bromine atom at the 5th position of the pyrimidine ring alters the electronic properties of the base. This can lead to tautomeric shifts, where 5-bromouracil in its rare enol form can mispair with guanine (B1146940) instead of adenine during DNA replication. This mispairing can result in a transition mutation, changing an A-T base pair to a G-C base pair in subsequent rounds of replication. youtube.comyoutube.comcaltech.edu

The presence of 5-bromouracil in DNA can also affect the interaction of DNA with proteins, potentially altering gene expression and other cellular processes. nih.gov Furthermore, the incorporation of 5-bromouridine into RNA can impact RNA processing, such as splicing, and may affect the stability and translational efficiency of the RNA molecule. wikipedia.org

Phase I and Phase II Biotransformation Pathways of Halogenated Pyrimidines

In addition to being incorporated into nucleic acids, this compound and its metabolites can undergo biotransformation reactions, which are generally categorized into Phase I and Phase II metabolism. These pathways aim to detoxify and facilitate the excretion of foreign compounds.

Oxidative and Reductive Metabolism of Pyrimidine Analogs

Phase I metabolism of halogenated pyrimidines can involve both oxidative and reductive reactions. drughunter.com While specific studies on this compound are limited, the metabolism of other halogenated pyrimidines suggests that the pyrimidine ring can be a target for enzymatic degradation. Dihydropyrimidine dehydrogenase (DPD) is a key enzyme in the catabolism of uracil (B121893) and thymine (B56734), and it can also act on their halogenated analogs.

Reductive metabolism by DPD would lead to the opening of the pyrimidine ring and the formation of breakdown products that can be further metabolized and excreted. Oxidative pathways, potentially mediated by cytochrome P450 enzymes, could also contribute to the modification of the molecule, although this is generally a less prominent route for pyrimidines. wikipedia.orgnih.gov

Conjugation Reactions (e.g., Glucuronidation, Acetylation) of this compound Metabolites

Phase II biotransformation involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their elimination from the body. fiveable.medrughunter.com For metabolites of this compound that possess suitable functional groups (e.g., hydroxyl groups introduced during Phase I metabolism), several conjugation reactions are possible.

Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the metabolite. fiveable.me

Acetylation: N-acetyltransferases (NATs) can add an acetyl group to amino groups, which may be present in downstream metabolites. droracle.ai

The table below outlines the major Phase II conjugation reactions that could be involved in the metabolism of this compound metabolites.

Conjugation ReactionEnzyme FamilyEndogenous SubstratePotential Effect
GlucuronidationUDP-glucuronosyltransferases (UGTs)UDP-glucuronic acidIncreased water solubility and excretion
SulfationSulfotransferases (SULTs)3'-phosphoadenosine-5'-phosphosulfate (PAPS)Increased water solubility and excretion
AcetylationN-acetyltransferases (NATs)Acetyl-CoACan either increase or decrease water solubility
Glutathione ConjugationGlutathione S-transferases (GSTs)Glutathione (GSH)Detoxification of reactive electrophilic metabolites

Interspecies Comparative Metabolic Studies

The metabolism of xenobiotics, including pyrimidine analogs, can exhibit significant variation across different species. nih.gov These differences can be attributed to variations in the expression and activity of metabolic enzymes.

While direct comparative metabolic studies on this compound are not extensively documented, research on orotic acid and other pyrimidine analogs provides insights into potential interspecies differences. For instance, a study comparing the metabolic consequences of orotic acid consumption in various species, including rats, mice, hamsters, guinea pigs, and monkeys, revealed species-specific effects on lipid and nucleotide metabolism. nih.govdntb.gov.ua

Furthermore, a study on pyrimidine metabolism in the parasite Toxoplasma gondii identified this compound as a better ligand for the parasite's orotate phosphoribosyltransferase compared to the mammalian counterpart. nih.gov This suggests a potential for selective metabolic activation of this compound in certain organisms, which could have implications for its biological activity.

The table below highlights some of the key factors that can contribute to interspecies differences in the metabolism of pyrimidine analogs.

Metabolic AspectPotential Interspecies VariationImplication
Enzyme Activity Differences in the Vmax and Km of enzymes like OPRTase and DPD.Can lead to different rates of activation and catabolism.
Enzyme Expression Varying levels of expression of Phase I and Phase II enzymes in different tissues.Can result in different metabolic profiles and clearance rates.
Cofactor Availability Differences in the cellular concentrations of cofactors like PRPP and UDP-glucuronic acid.Can influence the efficiency of metabolic pathways.
Transporter Proteins Variations in the expression and function of membrane transporters that mediate the uptake and efflux of the compound and its metabolites.Can affect the intracellular concentration and overall disposition of the compound.

Cellular and Molecular Biological Effects of 5 Bromoorotic Acid

Regulation of Cell Proliferation and Growth Dynamics

Induction of Cell Cycle Arrest and Perturbations

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a series of checkpoints that ensure the fidelity of DNA replication and chromosome segregation. Disruption of the cell cycle is a key mechanism by which many anticancer agents exert their effects.

5-Bromoorotic acid acts as a potent inhibitor of DNA synthesis. ontosight.ai This inhibition is a direct consequence of its structural similarity to uracil (B121893) and thymine (B56734), allowing it to be incorporated into DNA during the S-phase of the cell cycle. ontosight.ainih.gov The S-phase is characterized by active DNA replication, where the cell duplicates its entire genome. wikipedia.org The incorporation of this compound, a base analog, into the newly synthesized DNA strands leads to disruptions in the replication process. ontosight.ai

The presence of the bromine atom at the 5-position alters the electronic properties of the base, which can interfere with the normal base-pairing rules and the function of DNA polymerase. ontosight.aiyoutube.com This disruption can lead to a stall in the replication fork progression, effectively causing an S-phase blockade. wikipedia.orgelifesciences.org The intra-S phase checkpoint is a cellular surveillance mechanism that detects stalled replication forks and initiates a signaling cascade to halt cell cycle progression, providing time for DNA repair. wikipedia.org Compounds that induce S-phase arrest, like 5-aminosalicylic acid, have been shown to prevent the growth of cancer cells. nih.gov

Following the S-phase, cells enter the G2 phase, a gap phase where the cell prepares for mitosis (M-phase). A critical checkpoint, the G2/M checkpoint, ensures that DNA replication is complete and any DNA damage is repaired before the cell enters mitosis. wikipedia.org If DNA damage persists or replication is incomplete, the cell cycle is arrested at the G2/M transition to prevent the propagation of errors. elifesciences.org

The incorporation of this compound into DNA can lead to DNA damage, which can trigger this G2/M checkpoint. ontosight.aielifesciences.org For instance, some compounds have been shown to induce G2/M arrest by down-regulating key proteins like cyclin B1, which is essential for entry into mitosis. nih.gov Prolonged arrest at the G2/M phase can lead to mitotic catastrophe, a form of cell death characterized by abnormal spindle formation and chromosome segregation. nih.gov Studies on other compounds have shown that G2/M arrest is a common mechanism of action for antiproliferative agents. For example, suppression of certain metabolic enzymes in breast cancer cells has been shown to induce G2/M arrest and subsequent apoptosis. nih.gov This suggests that the DNA damage caused by this compound could similarly lead to an impairment of the G2/M phase and the induction of mitotic aberrations.

Mutagenic Potential and Role in DNA Damage Response Pathways

Mechanisms of Induced Genetic Mutations and Base Mispairing

This compound, as an analog of uracil and by extension thymine, possesses mutagenic properties. ontosight.aiyoutube.com The primary mechanism of its mutagenicity lies in its ability to be incorporated into DNA in place of thymine and subsequently cause base mispairing during DNA replication. youtube.comebsco.com

The bromine atom at the 5-position of the pyrimidine (B1678525) ring is more electronegative than the methyl group of thymine. youtube.com This electronic difference makes 5-bromouracil (B15302) (a related compound) more prone to a tautomeric shift from its normal keto form to the enol form. youtube.comebsco.com In its common keto state, 5-bromouracil (and by extension, the base portion of this compound) pairs with adenine (B156593), mimicking thymine. However, in its rarer enol tautomeric form, it preferentially pairs with guanine (B1146940). youtube.com

This tautomerism leads to a specific type of mutation known as a transition, where a purine-pyrimidine base pair is replaced by another purine-pyrimidine pair. Specifically, if 5-bromouracil is incorporated in its keto form opposite adenine and then undergoes a tautomeric shift to its enol form during the next round of replication, it will pair with guanine. In the subsequent replication cycle, this guanine will pair with cytosine. The net result is the conversion of an original Adenine-Thymine (A-T) base pair to a Guanine-Cytosine (G-C) base pair. youtube.com This process of inducing mutations can disrupt the genetic code, leading to the production of altered proteins and potentially impacting cellular function. savemyexams.comnih.gov

Utility in Studying DNA Replication and Repair Mechanisms

This compound, as a halogenated analog of a natural pyrimidine base, has potential applications in the study of fundamental cellular processes like DNA replication and repair. The introduction of a bromine atom at the C5 position of orotic acid creates a molecule that can be metabolically incorporated into nucleotide pools and subsequently into nucleic acids. This substitution provides a unique tag or perturbation that can be exploited to investigate the intricate mechanisms governing the duplication and maintenance of the genome.

The process of DNA replication involves the unwinding of the double helix and the synthesis of two new daughter strands, using the original strands as templates. wikipedia.orgumn.edu This semi-conservative replication is carried out by a complex machinery of enzymes, with DNA polymerase playing a central role in adding nucleotides to the growing DNA chain. nih.gov The fidelity of this process is crucial, and cells have evolved sophisticated proofreading and repair mechanisms to correct errors that may arise. umn.edunih.gov

The structural similarity of this compound's metabolites to endogenous nucleotides allows them to be recognized by DNA polymerases and incorporated into newly synthesized DNA. This incorporation can be used to label and track replicating DNA. Furthermore, the presence of the bulky bromine atom can introduce subtle distortions in the DNA structure, which may be recognized by the cell's DNA repair machinery. nih.gov Studying how the cell responds to and processes this altered base can provide insights into the various DNA repair pathways, such as mismatch repair and nucleotide excision repair. umn.edunih.gov These pathways are essential for correcting replication errors and damage induced by mutagens. nih.gov

Apoptosis and Programmed Cell Death Induction

Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis. wikipedia.org It is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. oncotarget.comnih.gov Both pathways converge on the activation of a cascade of proteases called caspases, which are responsible for the execution of cell death. wikipedia.org

Studies on related bromo-analogs, such as 5-bromouridine (B41414), have shown that these compounds can suppress cell proliferation and induce cell death. nih.gov For instance, 5-bromouridine was observed to induce apoptosis in HL-60 and lymphocyte cells. nih.gov This suggests that this compound, upon metabolic conversion, could have similar effects, potentially through its incorporation into RNA and subsequent disruption of cellular processes. The induction of apoptosis by such analogs highlights their potential as tools to study the molecular events that govern programmed cell death.

The induction of apoptosis can be triggered by a variety of stimuli, including DNA damage and cellular stress. researchgate.net Apoptotic pathways are complex and involve a network of signaling molecules. The intrinsic pathway is often activated by intracellular stress, leading to the release of cytochrome c from the mitochondria and the formation of the apoptosome, which in turn activates caspase-9. mdpi.com The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8. assaygenie.com

While direct studies on this compound are limited, the mechanisms of related compounds suggest potential pathways. For example, the tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to DNA damage by upregulating pro-apoptotic proteins like Bax and Bak. mdpi.comassaygenie.com If the incorporation of this compound metabolites into DNA is perceived as damage, it could potentially trigger a p53-dependent apoptotic response. Furthermore, the observation that related compounds can induce features of both apoptosis and necrosis suggests that the mode of cell death may be cell-type specific and dependent on the cellular context. nih.gov

PathwayKey ProteinsTrigger
Intrinsic Pathway p53, Bax, Bak, Cytochrome c, Caspase-9DNA damage, cellular stress
Extrinsic Pathway TNF receptors, Fas, Caspase-8Extracellular death ligands

Mitotic catastrophe is a form of cell death that occurs during or after a faulty mitosis. nih.govwikipedia.org It is often triggered by DNA damage or the disruption of the mitotic spindle, leading to aberrant chromosome segregation. nih.gov This process serves as an oncosuppressive mechanism to prevent the propagation of cells with genomic instability. wikipedia.org While it can lead to apoptosis, it can also result in other forms of cell death or cellular senescence. wikipedia.orgresearchgate.net

The cell cycle is a tightly regulated process, and checkpoints exist to ensure its proper progression. nih.gov Failure of these checkpoints, particularly the DNA structure and spindle assembly checkpoints, combined with cellular damage can lead to mitotic catastrophe. nih.gov Compounds that interfere with DNA synthesis or the integrity of the mitotic apparatus can induce this form of cell death. For example, 5-aminosalicylic acid has been shown to cause a cell cycle arrest and induce mitotic catastrophe in colorectal cancer cells. universiteitleiden.nl Given that metabolites of this compound can be incorporated into nucleic acids, it is plausible that they could disrupt the cell cycle and lead to mitotic catastrophe. The death of MOLT-4 cells treated with 5-bromouridine, which exhibited features of "mitotic" or "reproductive cell death," further supports the potential for bromo-analogs to induce this modality of cell death. nih.gov

Applications as a Molecular Probe in Biochemical Investigations

Molecular probes are essential tools in biochemistry for the detection and analysis of biological molecules and processes. nih.govmdpi.com They are often designed to have specific recognition properties and to generate a detectable signal, such as fluorescence, upon interaction with their target. instras.com

Nucleotide metabolism comprises the synthesis of nucleotides through de novo and salvage pathways, and their degradation. nih.govnumberanalytics.com These pathways are crucial for providing the building blocks for DNA and RNA synthesis and are tightly regulated. numberanalytics.comfrontiersin.org The de novo synthesis of pyrimidine nucleotides starts with the formation of orotate (B1227488), which is then converted to orotidine (B106555) 5'-monophosphate (OMP) and subsequently to uridine (B1682114) monophosphate (UMP). nih.gov

This compound, as an analog of orotic acid, can be used as a probe to study these pathways. By introducing it into a cellular system, researchers can track its metabolic fate and identify the enzymes that act upon it. This can help in understanding the substrate specificity of the enzymes involved in pyrimidine biosynthesis and how the pathway is regulated. Furthermore, studying the effects of this compound on nucleotide pools can provide insights into the feedback mechanisms that control nucleotide synthesis. uomosul.edu.iqnih.gov

Fluorescence microscopy is a powerful technique for visualizing cellular structures and processes in living cells. nih.gov The development of fluorescent probes that can specifically label biomolecules has revolutionized cell biology. sigmaaldrich.comchim.it These probes can be small organic molecules, fluorescent proteins, or hybrid molecules. nih.govnih.gov

Derivatives of this compound could be synthesized to incorporate fluorescent moieties. Such fluorescent derivatives could serve as probes for cellular imaging, allowing for the real-time visualization of nucleotide transport and incorporation into nucleic acids. The design of these probes would aim to retain the biological activity of the parent compound while providing a strong and detectable fluorescent signal. sigmaaldrich.comrevvity.com The development of such tools would enable detailed studies of nucleotide metabolism and DNA replication dynamics within the native environment of the cell. instras.com

Structure Activity Relationship Sar Studies of 5 Bromoorotic Acid Derivatives

Correlative Analysis of Substituent Effects on Biological Activity

The biological activity of 5-bromoorotic acid derivatives is intricately linked to the physicochemical properties of substituents on the orotic acid scaffold. Correlative analyses, particularly through quantitative methods, have been instrumental in dissecting these relationships.

Quantitative Structure-Activity Relationships (QSAR) and Hammett Correlations

Quantitative Structure-Activity Relationship (QSAR) studies provide a framework for correlating the chemical structure of a compound with its biological activity. taylorandfrancis.com The Hammett equation, a cornerstone of physical organic chemistry, is a powerful tool within QSAR for quantifying the electronic effects of substituents on the reactivity and, by extension, the biological activity of aromatic and heterocyclic compounds. libretexts.orgwikipedia.org

In the context of 5-substituted orotic acids, including this compound, the Hammett equation has been applied to analyze reaction kinetics, which can serve as a proxy for understanding interactions with biological targets. researchgate.net A study on the reaction of eight 5-substituted orotic acids with diazodiphenylmethane (B31153) (DDM) in dimethylformamide (DMF) demonstrated the utility of Hammett-type correlations. researchgate.netresearchgate.net The rate constants of this reaction were correlated with inductive (σI) and resonance (σR) substituent constants. researchgate.net

The results indicated that the reaction rate is significantly influenced by the electronic effects of the substituents at the 5-position. researchgate.netresearchgate.net The correlation equations used were:

log k₂ = aσI + bσR + h

log k₂ = aσI + bσR + yψ + h

where k₂ is the second-order rate constant, σI and σR are the inductive and resonance substituent constants, ψ is a steric parameter, and a, b, y, and h are regression coefficients. researchgate.net

Table 1: Rate Constants for the Reaction of 5-Substituted Orotic Acids with DDM in DMF at 30°C researchgate.net

CompoundSubstituentk₂ / dm³mol⁻¹s⁻¹log k₂
1-H8.7000.9395
2-Cl18.0241.2559
3-Br23.0821.3633
4-I19.8301.2973
5-NO₂52.9561.7239
6-NH₂4.0920.6119
7-CH₃8.7780.9434
8-C₂H₅8.5980.9344

The analysis revealed that electron-withdrawing groups, such as the nitro group (-NO₂), significantly increase the reaction rate, while electron-donating groups like the amino group (-NH₂) retard it. researchgate.net This is consistent with a reaction mechanism that involves the formation of an ion pair intermediate in the rate-determining step. researchgate.net

Electronic and Steric Contributions of the 5-Bromo Moiety and Other Substituents

The 5-bromo substituent, in particular, exerts a notable electronic effect. As seen in the table above, this compound (Compound 3) has a significantly higher reaction rate constant compared to the unsubstituted orotic acid (Compound 1), indicating the electron-withdrawing nature of the bromine atom at this position. researchgate.net

Further studies using 13C NMR chemical shifts and linear free energy relationships (LFER) have also been employed to analyze the conformational stability and substituent effects in 5-substituted orotic acid derivatives. researchgate.net These studies confirm that resonance effects are predominant for the C-4, C-5, and C-6 positions of the orotic acid ring, while inductive effects are more influential at other positions. researchgate.net The 5-bromo substituent, with its combination of inductive and resonance effects, plays a crucial role in modulating the electronic distribution within the molecule, which in turn affects its interaction with biological targets. ontosight.ai

Rational Design and Synthesis of Selective Orotate (B1227488) Analogs

The insights gained from SAR studies have paved the way for the rational design and synthesis of selective orotate analogs based on the this compound scaffold. This approach aims to create compounds with improved potency and selectivity for specific enzymes or receptors.

Exploitation of Active Site Structural Differences in Target Enzymes

A key strategy in rational drug design is to exploit the structural differences between the active sites of target enzymes in pathogens and their mammalian counterparts. nih.gov This approach has been applied in the development of inhibitors for enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), a crucial enzyme in pyrimidine (B1678525) biosynthesis.

For instance, differences in the active site of Trypanosoma cruzi DHODH (TcDHODH) and human DHODH (HsDHODH) have been leveraged to design selective inhibitors. researchgate.net The active site pocket near the 5-position of orotate is wider in TcDHODH due to the presence of a leucine (B10760876) residue (L71), which provides a hydrophobic region that can be targeted by appropriately substituted orotate analogs. researchgate.netplos.org

Starting with 5-bromoorotate, a library of 5-substituted orotate derivatives can be synthesized via coupling reactions, for example, with tributylstannyl olefins. plos.org This allows for the introduction of various substituents at the 5-position, designed to interact favorably with the specific features of the target enzyme's active site. plos.org

Application of Computational Chemistry in Lead Optimization

Computational chemistry has become an indispensable tool in the lead optimization phase of drug discovery, enabling the refinement of lead compounds to enhance their desired properties. nih.govnih.gov

Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation and affinity of small molecules to a target protein. als-journal.compensoft.netnih.gov These methods are widely used to screen large virtual libraries of compounds and prioritize candidates for synthesis and biological testing. mdpi.comnih.gov

In the context of this compound derivatives, a virtual library of 5-substituted orotate analogs was constructed and docked into the open form of TcDHODH. plos.org This virtual screening approach, based on the predicted pharmacophore features around the orotate binding site, led to the identification of compounds with high docking scores that were predicted to interact with the hydrophobic region of the active site. plos.org Subsequent synthesis and biological evaluation of selected compounds validated these predictions, demonstrating the power of combining computational design with experimental work. plos.org The process typically involves generating a virtual library, docking the compounds into the target's active site, and ranking them based on scoring functions that estimate binding affinity. als-journal.comnih.gov This allows for the efficient exploration of a vast chemical space and the identification of promising lead candidates for further development. mdpi.com

Density Functional Theory (DFT) for Conformational Analysis

In the context of this compound and its derivatives, DFT calculations provide crucial insights into their structural preferences, which are fundamental to understanding their structure-activity relationships.

Research Findings from DFT Studies

Computational studies on 5-substituted orotic acid derivatives using DFT methods, such as the B3LYP functional with various basis sets (e.g., 6-311G**, 6-311++G(3df,3dp)), have yielded specific details about their conformational properties. researchgate.netkau.edu.sa

Tautomeric and Conformational Stability: DFT calculations have been employed to explore the tautomeric and conformational equilibria of orotic acid and its derivatives. researchgate.netkau.edu.sa Research indicates that for 5-substituted orotic acids, the diketo tautomer is the most stable form when compared to the zwitterionic and various enol tautomeric forms. researchgate.net This stability of the keto form is observed in both the gas phase and in solution. kau.edu.sakau.edu.sa

Planarity and Substituent Effects: A key finding from DFT analysis is that the pyrimidine ring and its substituents in most 5-substituted orotic acid derivatives tend to adopt a planar conformation. researchgate.netresearchgate.net This planarity suggests an extension of π-conjugation throughout the molecule. kau.edu.sa However, exceptions are noted for derivatives with bulky alkyl or nitro groups at the 5-position, where some rotation of the carboxylic group plane occurs. researchgate.netresearchgate.net

Carboxylic Acid Group Orientation: The orientation of the carboxylic acid group relative to the pyrimidine ring is a critical conformational feature. DFT studies investigate two primary conformers: syn and anti. In the syn conformation, the hydroxyl group of the carboxyl function is oriented toward the N1 atom of the pyrimidine ring, while in the anti conformation, it points away.

Calculations at the B3LYP/6-311G** level for orotic acid show the syn-conformer to be slightly more stable than the anti-conformer by approximately 1.58 kcal/mol. researchgate.netkau.edu.sa This preference for the syn form is attributed to electrostatic factors, specifically a decrease in dipole-dipole repulsion, rather than enhanced conjugative interactions. kau.edu.sa Despite this slight preference, the energy barrier for the internal rotation around the C6–C(OOH) bond is relatively low, calculated to be around 7.655 kcal/mol. kau.edu.sa This low rotational barrier suggests that orotic acid can act as a free rotor, with both syn and anti conformations being probable and easily accessible at room temperature. kau.edu.sa For all studied 5-substituted derivatives, the syn conformation was found to be the more stable one. researchgate.net

The table below summarizes the key conformational findings for orotic acid derivatives based on DFT studies.

Conformational FeatureFindingEnergy Difference / BarrierReference
Most Stable Tautomer Diketo formMore stable than enol and zwitterionic forms researchgate.net
Molecular Geometry Generally planarNon-planar for nitro and alkyl derivatives researchgate.netresearchgate.net
Carboxylic Acid Orientation syn conformation is preferredsyn is ~1.58 kcal/mol more stable than anti researchgate.netkau.edu.sa
Rotational Barrier Low barrier for C-COOH bond rotation~7.655 kcal/mol kau.edu.sa

These computational findings are essential for building accurate molecular models of how this compound and its derivatives interact with biological targets, providing a structural foundation for the rational design of new compounds.

Advanced Research Applications and Future Directions for 5 Bromoorotic Acid

Role as a Biochemical Tool in Investigating Pyrimidine (B1678525) Salvage Pathways

5-Bromoorotic acid serves as a critical tool for elucidating the intricacies of pyrimidine metabolism, particularly the salvage pathway. The pyrimidine salvage pathway is a crucial cellular process for recycling pyrimidine bases from the degradation of DNA and RNA, complementing the de novo synthesis pathway which builds pyrimidines from simpler precursor molecules. uomustansiriyah.edu.iqlnu.se

The utility of this compound in this context stems from its interaction with key enzymes in the pyrimidine biosynthetic pathway. One such enzyme is UMP synthase (uridine 5'-monophosphate synthase), a bifunctional protein that catalyzes the final two steps of de novo pyrimidine synthesis: the conversion of orotic acid to orotidine-5'-monophosphate (OMP) by orotate (B1227488) phosphoribosyltransferase (OPRT), and the subsequent decarboxylation of OMP to uridine-5'-monophosphate (UMP) by OMP decarboxylase. ontosight.ainih.gov

This compound and its analogue, 5-fluoroorotic acid (5-FOA), are potent inhibitors of UMP synthase. ontosight.ai This inhibitory action makes them effective selective agents in genetic studies, particularly in yeast and other model organisms. Cells with a functional UMP synthase will convert these halogenated orotic acids into toxic metabolites, leading to cell death. Conversely, mutants with a deficient UMP synthase are resistant to the toxic effects of these compounds. This principle allows for the selection and isolation of UMP synthase mutants, providing a powerful system for studying the regulation and function of the pyrimidine salvage and de novo pathways. ontosight.ai

By using this compound as a selective agent, researchers can investigate the genetic and molecular mechanisms that govern pyrimidine metabolism, including the interplay between the de novo and salvage pathways and the regulation of nucleotide pools within the cell.

Translational Research: Preclinical Development as a Therapeutic Lead Compound

The ability of this compound to interfere with pyrimidine metabolism has significant implications for translational research, particularly in the development of new therapeutic agents. Its potential as a lead compound is being explored in both anticancer and antiparasitic strategies.

Potential in Anticancer Therapeutic Strategies

Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA and RNA synthesis. lnu.se This dependency makes the pyrimidine biosynthetic pathway an attractive target for anticancer therapies. Pyrimidine analogues, such as 5-fluorouracil (B62378) (5-FU), are well-established chemotherapeutic agents that exert their cytotoxic effects by inhibiting critical enzymes in this pathway. lnu.se

This compound, as a structural analogue of orotic acid, holds promise as a potential anticancer agent through similar mechanisms. patsnap.com Its incorporation into cellular metabolic pathways can lead to the formation of fraudulent nucleotides, which can disrupt DNA and RNA synthesis and function, ultimately inducing cell cycle arrest and apoptosis in cancer cells. The structural modifications on the pyrimidine ring of analogues like this compound are key to their ability to inhibit enzymes involved in pyrimidine biosynthesis. ontosight.ai

Preclinical studies have explored the anticancer potential of various pyrimidine derivatives. For instance, research on brominated plastoquinone (B1678516) analogs has demonstrated cytotoxic activity in breast cancer cells through mechanisms involving cell cycle arrest and oxidative stress. nih.gov Furthermore, the development of pyrimidine analogs as inhibitors of key kinases involved in cancer progression highlights the broad therapeutic potential of this class of compounds. patsnap.com The investigation of this compound and its derivatives in various cancer cell lines continues to be an active area of research, with the goal of identifying potent and selective anticancer agents. acs.orgmdpi.com

Prospects in Antiparasitic Drug Discovery and Development

Parasitic organisms, much like cancer cells, often exhibit a high rate of proliferation and are heavily reliant on nucleotide biosynthesis for survival. This makes the pyrimidine metabolic pathway a viable target for antiparasitic drug development. nih.gov Many parasites, including species of Leishmania, Trypanosoma, and Plasmodium, have distinct pyrimidine metabolism enzymes that can be selectively targeted. turkjps.orgmdpi.comjyoungpharm.orgnih.gov

Research has shown that orotate analogues can be effective against various parasites. A systematic study of orotate analogues tested against Toxoplasma gondii orotate phosphoribosyltransferase identified this compound as a better ligand for the parasite enzyme compared to its mammalian counterpart. nih.gov This selectivity is a crucial factor in developing antiparasitic drugs with minimal host toxicity.

The essentiality of enzymes like orotate phosphoribosyltransferase and OMP decarboxylase for the in vivo survival and virulence of parasites such as Trypanosoma brucei underscores their potential as drug targets. nih.gov The exploration of this compound and other pyrimidine derivatives against a range of parasites, including Leishmania and Trypanosoma species, is a promising avenue for the discovery of new and effective antiparasitic treatments. turkjps.orgfrontiersin.org The development of compounds that can selectively inhibit parasitic pyrimidine biosynthesis holds the key to combating neglected tropical diseases. turkjps.org

Integration with Systems Biology and Multi-Omics Approaches in Metabolic Research

The advent of systems biology and multi-omics technologies has revolutionized the study of complex biological processes, including metabolic responses to chemical compounds. lnu.sepatsnap.comntnu.edu These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, allow for a holistic view of the cellular changes induced by a molecule like this compound. nih.govnih.govmdpi.combiorxiv.org

While specific multi-omics studies focused solely on this compound are still emerging, the application of these techniques to other metabolic modulators provides a clear roadmap for future research. For example, metabolomic profiling of cancer cells treated with various agents has revealed dynamic changes in intracellular metabolic pathways, such as the tricarboxylic acid (TCA) cycle and amino acid metabolism. mdpi.comnih.govnih.govmpg.de

Potential applications of multi-omics approaches for this compound research include:

Transcriptomic Analysis: RNA sequencing (RNA-Seq) can be used to identify changes in gene expression in cells exposed to this compound. nih.govnih.govwikipedia.org This can reveal the upregulation or downregulation of genes involved in pyrimidine metabolism, cell cycle control, apoptosis, and stress responses, providing insights into the compound's mechanism of action.

Proteomic Analysis: Proteomics can identify and quantify changes in the protein landscape of cells following treatment with this compound. uib.nonih.gov This can help in identifying the direct protein targets of the compound and its metabolites, as well as downstream effects on cellular signaling pathways.

Metabolomic Analysis: By measuring the levels of numerous small molecules, metabolomics can provide a detailed snapshot of the metabolic state of a cell. nih.govmdpi.combioanalysis-zone.com Treating cells with this compound and analyzing the resulting metabolome can reveal the specific metabolic pathways that are perturbed, including the accumulation of precursor molecules and the depletion of essential metabolites. mdpi.com

Integrating these different "omics" datasets can provide a comprehensive model of how this compound affects cellular function, from gene expression to protein activity and metabolic flux. nih.gov This systems-level understanding is crucial for optimizing its use as a biochemical tool and for advancing its development as a therapeutic agent.

Development of Novel Analytical Methodologies for Detection and Quantification of this compound and its Metabolites

The accurate detection and quantification of this compound and its metabolites in biological samples are essential for pharmacokinetic studies, metabolic fate analysis, and for understanding its mechanism of action. researchgate.netmdpi.com The development of novel analytical methodologies is therefore a critical area of research.

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for the analysis of organic acids and their derivatives. nih.govjyoungpharm.orguib.noresearchgate.netfrontiersin.org LC-MS/MS offers high sensitivity and selectivity, making it well-suited for detecting low concentrations of this compound and its metabolites in complex biological matrices like plasma and urine. frontiersin.orgclr-online.comnih.gov The development of a robust LC-MS/MS method would involve optimizing sample preparation, chromatographic separation, and mass spectrometric detection to ensure accurate and reproducible results. researchgate.net

Table 1: Potential LC-MS/MS Parameters for this compound Analysis
ParameterDescription
Chromatography
ColumnA reversed-phase C18 column is commonly used for separating polar compounds like organic acids. researchgate.net
Mobile PhaseA gradient of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol. uib.nofrontiersin.org
Mass Spectrometry
Ionization ModeNegative electrospray ionization (ESI) is often effective for acidic compounds. researchgate.net
Detection ModeMultiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its metabolites. researchgate.net
Internal StandardA stable isotope-labeled version of this compound or a structurally similar compound not present in the sample would be ideal for accurate quantification.

Another promising area is the development of novel biosensors for the specific detection of orotic acid and its analogs. mdpi.comnih.gov Biosensors can offer rapid, real-time analysis and can be designed to be highly specific for the target molecule. For instance, enzyme-based biosensors could utilize enzymes that interact with orotic acid, with the interaction being converted into a measurable signal. nih.gov Aptamer-based biosensors, which use short single-stranded DNA or RNA molecules that bind to specific targets, could also be developed for this compound. nih.gov The integration of nanomaterials into biosensor design can further enhance sensitivity and detection limits. chemistrydocs.com

The development of these advanced analytical methods will be instrumental in advancing our understanding of the biological roles and therapeutic potential of this compound.

Q & A

Basic: What is the standard procedure for synthesizing 5-Bromoorotic acid, and how can researchers optimize reaction yield?

Answer:
The synthesis involves brominating orotic acid monohydrate (52 g, 0.30 mol) with 30% aqueous hydrogen peroxide (63 mL, 0.80 mol) and 48% hydrobromic acid (90 mL, 0.80 mol) at 0–35°C. Ice cooling is critical to moderate the exothermic reaction. The crude product (73% yield) is recrystallized from water to obtain pale yellow needles of the dihydrate form (m.p. 288°C, dec.). For anhydrous this compound, the dihydrate is dried over phosphorus pentoxide at 80°C . To optimize yield, ensure precise stoichiometric ratios, controlled addition rates of HBr, and strict temperature regulation during the reaction.

Basic: What analytical methods are used to confirm the purity and structural identity of this compound?

Answer:
Key methods include:

  • Elemental analysis : Compare calculated vs. observed values for C, H, and N (e.g., anhydrous form: Calcd. C 25.6%, H 1.29%, N 11.9%; Found: C 25.6%, H 1.27%, N 12.1%) .
  • UV spectroscopy : Measure absorption at pH 5.6 (λmax 279.5 nm, ε = 8.75 × 10³) .
  • Titration : Determine pKa values (2.24 and 7.5) using 0.100 M NaOH and a calibrated pH meter .
  • Melting point analysis : Verify decomposition temperatures (e.g., dihydrate at 288°C) .

Basic: What are the primary biochemical applications of this compound in parasitology research?

Answer:
this compound exhibits selective binding to parasitic enzymes. For example, it shows stronger affinity for Toxoplasma gondii orotate phosphoribosyltransferase compared to mammalian counterparts, making it a tool for studying pyrimidine metabolism in parasites. Its anticoccidial activity against Eimeria species and synergy with uridine in Plasmodium models (e.g., 5-fluoroorotate’s role in inhibiting P. falciparum) highlight its potential as a scaffold for antiparasitic drug design .

Advanced: How can researchers interpret ESR data to study radical formation in irradiated this compound solutions?

Answer:
Electron Spin Resonance (ESR) spectra of irradiated this compound in neutral/alkaline solutions reveal dehalogenation by OH radicals. Key parameters include:

  • Hyperfine splitting constants : Absence of a large hydrogen splitting compared to 5-halouracils, attributed to the carboxyl group replacing a hydrogen.
  • g-factors : Similar to 5-halouracils, supporting analogous radical structures (e.g., uracil-5-yl radicals).
  • Line intensity : Enhanced signal due to electrostatic repulsion from the dissociated carboxyl group, reducing radical recombination rates. Refer to Table II in ESR studies for detailed assignments .

Advanced: How should researchers resolve contradictions in reported pKa values or spectroscopic data for this compound?

Answer:
Contradictions may arise from hydration states (dihydrate vs. anhydrous) or pH-dependent ionization. To address this:

  • Cross-validate methods : Replicate titration curves under standardized conditions (e.g., 0.01 M solution, 50% neutralization point for pKa determination) .
  • Control hydration : Clearly report whether the compound is analyzed as dihydrate or anhydrous.
  • Compare with analogs : Benchmark UV spectra against structurally related compounds (e.g., 5-fluoroorotic acid) to identify anomalies .

Advanced: What experimental design considerations are critical for studying this compound’s stability under varying pH conditions?

Answer:

  • pH buffers : Use non-coordinating buffers (e.g., phosphate) to avoid metal complexation.
  • Temperature control : Conduct stability assays at physiological (37°C) and extreme temperatures to model storage/application conditions.
  • Kinetic monitoring : Employ HPLC or spectrophotometry to track degradation products (e.g., 5-bromouracil via decarboxylation at 300°C) .
  • Replicate conditions : Follow protocols in primary literature (e.g., Journal of Physical Chemistry) for ESR or UV studies to ensure comparability .

Basic: How can researchers conduct a systematic literature review on this compound using academic databases?

Answer:

  • Database selection : Use Scopus with search terms like TITLE-ABS-KEY("this compound") AND LIMIT-TO(SUBJAREA, "CHEM") to filter chemistry-specific articles .
  • Citation tracking : Follow references in foundational papers (e.g., synthesis methods , parasitology studies ).
  • Exclusion criteria : Omit non-peer-reviewed sources (e.g., commercial websites) and prioritize journals like The Journal of Organic Chemistry .

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